4-(Trimethylsilyl)phenylmagnesium bromide
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Overview
Description
4-(Trimethylsilyl)phenylmagnesium bromide is an organometallic compound widely used in organic synthesis. It belongs to the class of Grignard reagents, which are known for their ability to form carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Trimethylsilyl)phenylmagnesium bromide typically involves the reaction of 4-bromophenyltrimethylsilane with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
4-bromophenyltrimethylsilane+Mg→4-(Trimethylsilyl)phenylmagnesium bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the reaction proceeds smoothly and safely. The product is typically purified by distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen-metal exchange with compounds like bromobenzene.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Formed from cross-coupling reactions.
Scientific Research Applications
4-(Trimethylsilyl)phenylmagnesium bromide has extensive applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilyl group enhances the stability and reactivity of the Grignard reagent.
Comparison with Similar Compounds
- Phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
Comparison: 4-(Trimethylsilyl)phenylmagnesium bromide is unique due to the presence of the trimethylsilyl group, which provides additional stability and reactivity compared to other phenylmagnesium bromides. This makes it particularly useful in reactions where enhanced nucleophilicity and stability are required.
Properties
IUPAC Name |
magnesium;trimethyl(phenyl)silane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Si.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFBWPABSDBUIC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrMgSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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